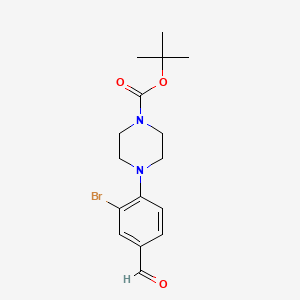

Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate

CAS No.: 1171917-50-2

Cat. No.: VC2922926

Molecular Formula: C16H21BrN2O3

Molecular Weight: 369.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171917-50-2 |

|---|---|

| Molecular Formula | C16H21BrN2O3 |

| Molecular Weight | 369.25 g/mol |

| IUPAC Name | tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-12(11-20)10-13(14)17/h4-5,10-11H,6-9H2,1-3H3 |

| Standard InChI Key | GVJISCHESGRYCU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)Br |

Introduction

Structural Characteristics and Basic Properties

Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate is an organic compound featuring a piperazine ring system connected to a substituted phenyl ring. The structure contains several key functional groups: a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen of the piperazine ring, a bromine atom at position 2 of the phenyl ring, and an aldehyde (formyl) group at position 4.

Molecular Properties

The molecular properties of tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate can be estimated based on its structure and comparison with similar compounds:

Table 1: Estimated Molecular Properties

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₁₆H₂₁BrN₂O₃ | Based on structural composition |

| Molecular Weight | Approx. 369.25 g/mol | Calculated from atomic weights |

| Physical Appearance | Likely a white to off-white solid | Based on similar compounds |

| Solubility | Likely soluble in dichloromethane, chloroform, DMSO; poorly soluble in water | Based on functional groups and related compounds |

| Melting Point | Estimated 120-140°C | Estimated from structurally similar compounds |

Synthesis Methodologies

Nucleophilic Aromatic Substitution Approach

One potential synthetic pathway could involve the reaction of tert-butyl piperazine-1-carboxylate with an appropriately substituted bromofluorobenzaldehyde derivative through nucleophilic aromatic substitution.

Sequential Functionalization Approach

Another approach might involve starting with tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate and introducing the formyl group through formylation reactions such as the Vilsmeier-Haack reaction or direct lithiation followed by reaction with DMF.

Comparable Synthesis Examples

The synthesis of related compounds can provide insight into viable approaches. For example, tert-butyl 4-(2-amino-4-bromophenyl)piperazine-1-carboxylate has been synthesized using reduction strategies:

Table 2: Synthesis Conditions for Related Compounds

| Compound | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| tert-butyl 4-(2-amino-4-bromophenyl)piperazine-1-carboxylate | Sodium dithionite, sodium carbonate in methanol/water at 70°C | 97% | From nitro precursor |

The synthesis typically begins with a nitro-substituted precursor that undergoes reduction. This approach demonstrates that piperazine-phenyl coupling is typically performed first, followed by functional group transformations on the phenyl ring .

Chemical Reactivity

Reactive Functional Groups

Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate contains several functional groups with distinct reactivity:

Formyl Group Reactivity

The formyl group is highly reactive toward nucleophiles and can participate in various reactions:

-

Reduction to primary alcohols

-

Oxidation to carboxylic acids

-

Wittig reactions to form alkenes

-

Aldol condensations

-

Imine formation with amines

Bromophenyl Reactivity

The bromine functionality serves as a versatile handle for further transformations:

-

Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

-

Lithium-halogen exchange reactions

-

Grignard reagent formation

Boc-Protected Piperazine

The tert-butyloxycarbonyl (Boc) group can be selectively removed under acidic conditions to reveal the free secondary amine, allowing for further functionalization.

Stability Considerations

The compound likely exhibits sensitivity to strong acids due to the Boc protecting group, which can undergo deprotection in acidic conditions. The formyl group may be susceptible to oxidation when exposed to air for extended periods.

| Target Compound Class | Transformation Required | Potential Biological Activity |

|---|---|---|

| Benzylpiperazine derivatives | Reductive amination of formyl group | CNS activity |

| Stilbene derivatives | Wittig reaction of formyl group | Anti-inflammatory, antioxidant |

| Arylpiperazine-aryl hybrids | Cross-coupling via bromo group | Serotonin receptor modulators |

| Extended conjugated systems | Sequential formyl and bromo modification | Fluorescent probes, photosensitizers |

Structure-Property Relationships

Comparison with Related Compounds

Examination of structurally related compounds provides insight into the expected properties and reactivity patterns.

Table 4: Comparison with Related Piperazine Derivatives

Electronic Effects

The bromo and formyl substituents on the phenyl ring create a unique electronic distribution. The bromo group, being ortho to the piperazine nitrogen, likely influences the conformation of the molecule through steric and electronic effects. The formyl group, being electron-withdrawing, affects the electron density of the aromatic system and may influence the basicity of the piperazine nitrogen.

Analytical Characterization

Spectroscopic Profile

The spectroscopic characteristics of tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate can be predicted based on its structural features:

NMR Spectroscopy

Table 5: Predicted Key NMR Signals

| Nucleus | Expected Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~9.8-10.0 | Formyl proton |

| ¹H NMR | ~7.4-8.0 | Aromatic protons |

| ¹H NMR | ~3.0-3.8 | Piperazine protons |

| ¹H NMR | ~1.4-1.5 | tert-Butyl protons |

| ¹³C NMR | ~190-195 | Formyl carbon |

| ¹³C NMR | ~154-155 | Carbamate carbonyl carbon |

| ¹³C NMR | ~80-82 | Quaternary carbon of tert-butyl group |

| ¹³C NMR | ~28-29 | Methyl carbons of tert-butyl group |

Infrared Spectroscopy

Key expected IR absorptions would include:

-

C=O stretch of formyl group: ~1680-1700 cm⁻¹

-

C=O stretch of carbamate: ~1680-1710 cm⁻¹

-

C-N stretching: ~1200-1350 cm⁻¹

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

-

C-Br stretching: ~550-650 cm⁻¹

Chromatographic Behavior

The compound would likely exhibit moderate to good retention on reverse-phase HPLC systems due to its balance of hydrophobic (aromatic, tert-butyl) and polar (formyl, carbamate) functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume